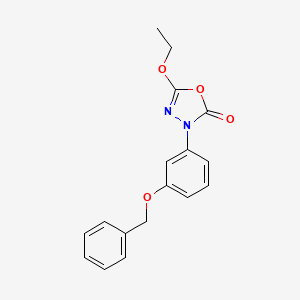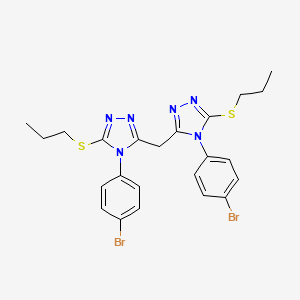![molecular formula C11H15N7O B12911564 5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-40-1](/img/structure/B12911564.png)
5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes two pyrimidine rings and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-diketone and a guanidine derivative.
Propylamino Substitution: The final step involves the substitution of the amino group at the 2-position with a propylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and propylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-((2-(methylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((2-(ethylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
- 5-Amino-2-((2-(butylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
Uniqueness
5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
77961-40-1 |
|---|---|
Formule moléculaire |
C11H15N7O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
5-amino-2-[[2-(propylamino)pyrimidin-5-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15N7O/c1-2-3-13-10-14-4-7(5-15-10)17-11-16-6-8(12)9(19)18-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)(H2,16,17,18,19) |
Clé InChI |
NMUJYPVBSZRPEA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)












